molecular formula C9H10ClN5 B2872825 2-chloro-6-(pyrrolidin-1-yl)-9H-purine CAS No. 897936-32-2

2-chloro-6-(pyrrolidin-1-yl)-9H-purine

Cat. No.: B2872825
CAS No.: 897936-32-2
M. Wt: 223.66
InChI Key: IJNYLLRNMGTTEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine typically involves the reaction of 2,6-dichloropurine with pyrrolidine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(pyrrolidin-1-yl)-9H-purine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopurine derivatives, while oxidation reactions can result in the formation of purine oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Chloro-6-(pyrrolidin-1-yl)-9H-purine is a purine derivative that has garnered attention for its significant biological activity, particularly in the realm of medicinal chemistry. This compound features a chlorine atom at the 2-position and a pyrrolidine moiety at the 6-position of the purine ring, which contributes to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as C12H13ClN6C_{12}H_{13}ClN_{6}. The synthesis typically involves nucleophilic substitution reactions, where the chlorine atom is replaced by pyrrolidine. A common synthetic route includes mixing 2-chloro-6-dichloropurine with pyrrolidine in an aqueous medium, often facilitated by microwave irradiation to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits notable antiproliferative properties, particularly against various cancer cell lines. The mechanism of action may involve interference with nucleic acid synthesis or modulation of signaling pathways related to cell proliferation.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth across several cancer types. The compound's ability to affect cell cycle progression and induce apoptosis has been documented, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Investigations have focused on the compound's interactions with specific enzymes involved in nucleic acid metabolism. Notably, studies have shown that it inhibits DNA polymerases, which are critical for DNA replication and repair processes. This inhibition could explain its effectiveness in targeting rapidly dividing cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents influence biological activity. Below is a table summarizing key compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
2-Chloro-N,N-dimethyl-9H-purin-6-amineDimethylamino group at position 6Exhibits different solubility and stability
9H-Purine-2,6-diamineContains two amine groupsMore potent in certain biological assays
6-(Pyrrolidin-1-yl)-9H-purineLacks chlorine substituentPotentially less toxic but less effective
2-Amino-6-(pyrrolidin-1-yl)-9H-purineAmino group instead of chlorineDifferent interaction profile with targets

This table highlights how the unique combination of a chlorine atom and a pyrrolidine moiety in this compound contributes to its distinct pharmacological profile, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiproliferative Study : A recent study evaluated the compound's effects on human cancer cell lines, demonstrating IC50 values indicative of significant growth inhibition. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antiproliferative effects. The findings suggested that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Enzyme Interaction Study : Research examining the binding affinity of this compound to DNA polymerases revealed competitive inhibition, providing insights into how this compound disrupts DNA synthesis in cancer cells.

Properties

IUPAC Name

2-chloro-6-pyrrolidin-1-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNYLLRNMGTTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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